

Odorranain-C1: A Technical Guide to its Physicochemical Properties and Bioactivity

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Compound of Interest

Compound Name: Odorranain-C1

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Introduction

Odorranain-C1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Yunnanfu frog (*Odorrana grahami*).^[1] As a member of the brevinin family of AMPs, it exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.^{[1][2]} Its mechanism of action, centered on the disruption of microbial cell membranes, coupled with its notable stability and low hemolytic activity, marks it as a promising candidate for the development of novel anti-infective therapeutics.^[2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the study of **Odorranain-C1**.

Physicochemical Properties

The fundamental characteristics of **Odorranain-C1** are summarized below. These properties are crucial for its synthesis, purification, and formulation, as well as for understanding its biological function.

Property	Value	Reference
Amino Acid Sequence	GVLGAVKDLLIGAGKSAAQSV LKTLSCKLSNDC	[1] [3]
Disulfide Bridge	Intramolecular, between Cys27 and Cys33	[3]
Molecular Formula	C140H245N39O45S2	[3]
Molecular Weight	3258.85 Da	[3]
Structure	α -helical, cationic	[2]
Theoretical Isoelectric Point (pI)	9.25 (Calculated)	
Source Organism	Odorrana grahami	[1]

Note: The theoretical isoelectric point was calculated using the ExPASy Compute pI/Mw tool, which is a standard bioinformatics resource for predicting peptide and protein properties from their amino acid sequence.

Biological Activity and Mechanism of Action

Odorranain-C1 demonstrates significant antimicrobial efficacy across a range of pathogenic microbes. Its primary mode of action involves the permeabilization and subsequent disruption of the microbial cell membrane.[\[2\]](#)

Antimicrobial Spectrum

The potency of **Odorranain-C1** is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth.

Target Organism	Type	MIC (µg/mL)	Reference
Staphylococcus aureus	Gram-positive Bacteria	4.11	[1]
Bacillus subtilis	Gram-positive Bacteria	16.42	[1]
Escherichia coli	Gram-negative Bacteria	8.21	[1]
Candida albicans	Fungus	2.05	[1]

Mechanism of Action

As a cationic peptide, **Odorranain-C1** is electrostatically attracted to the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Upon binding, it is believed to insert into the lipid bilayer, forming pores or channels. This process disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately causing cell death.[2] This direct, physical mechanism is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

Proposed mechanism of action for **Odorranain-C1**.

Experimental Protocols

The following section details standardized methodologies for the characterization of **Odorranain-C1**.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antimicrobial effectiveness of **Odorranain-C1** using a broth microdilution method.

- Preparation of Peptide Stock: Dissolve lyophilized **Odorranain-C1** in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1024 µg/mL).

- **Bacterial Inoculum:** Culture the target microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the **Odorranain-C1** stock solution in the appropriate broth to achieve a range of desired concentrations.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Data Analysis:** The MIC is determined as the lowest concentration of **Odorranain-C1** at which no visible bacterial growth is observed.

Hemolysis Assay

This assay assesses the peptide's cytotoxicity against mammalian red blood cells.

- **Preparation of Erythrocytes:** Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the washed cells in PBS to a final concentration of 4% (v/v).
- **Peptide Dilution:** Prepare serial dilutions of **Odorranain-C1** in PBS in a 96-well plate.
- **Incubation:** Add the erythrocyte suspension to each well and incubate the plate at 37°C for 1 hour with gentle agitation.
- **Controls:** Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
- **Data Collection:** Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
- **Calculation:** Calculate the percentage of hemolysis using the formula: % Hemolysis =
$$\frac{(\text{Abs_sample} - \text{Abs_negative})}{(\text{Abs_positive} - \text{Abs_negative})} \times 100$$

Membrane Permeabilization Assay

This assay confirms the membrane-disrupting mechanism of action using the fluorescent dye Propidium Iodide (PI), which only enters cells with compromised membranes.

- **Bacterial Preparation:** Grow bacteria to the mid-logarithmic phase, then wash and resuspend them in PBS to a concentration of $\sim 1 \times 10^7$ CFU/mL.
- **Assay Setup:** In a black, clear-bottom 96-well plate, add the bacterial suspension.
- **Dye Addition:** Add Propidium Iodide to each well to a final concentration of 10 μ M.
- **Peptide Treatment:** Add varying concentrations of **Odorranain-C1** to the wells.
- **Fluorescence Measurement:** Immediately begin monitoring the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm) over time using a microplate reader.
- **Data Analysis:** An increase in fluorescence intensity indicates that **Odorranain-C1** has permeabilized the bacterial membrane, allowing PI to enter and bind to intracellular nucleic acids.

Experimental and Characterization Workflow

The comprehensive characterization of a novel antimicrobial peptide like **Odorranain-C1** follows a logical progression from initial identification to detailed functional analysis.

General workflow for **Odorranain-C1** characterization.

Conclusion

Odorranain-C1 is a well-characterized antimicrobial peptide with potent activity and a favorable safety profile in preliminary assessments. Its defined physicochemical properties and membrane-disrupting mechanism of action make it a strong candidate for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its activity and explore its therapeutic potential in the fight against infectious diseases.

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References

- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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